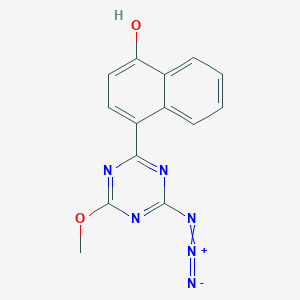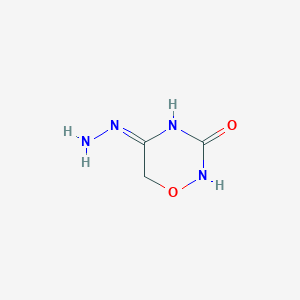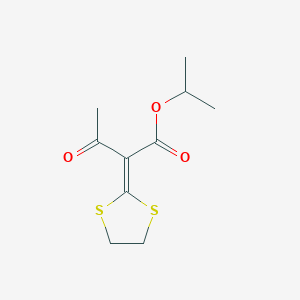![molecular formula C11H10N4O B14597812 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one CAS No. 60437-77-6](/img/structure/B14597812.png)
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one is a heterocyclic compound that belongs to the class of tetrazines Tetrazines are known for their unique structure, which consists of a six-membered aromatic ring containing four nitrogen atoms
Métodos De Preparación
The synthesis of 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one typically involves the reaction of hydrazine with an appropriate nitrile, followed by cyclization and oxidation steps. One common method starts with the reaction of hydrazine with a nitrile to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the tetrazine ring, followed by oxidation to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form more highly substituted tetrazines.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the tetrazine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one exerts its effects is primarily through its ability to participate in cycloaddition reactions. The tetrazine ring can act as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with various dienophiles. This property is exploited in bioconjugation and labeling applications, where the compound can selectively react with target molecules .
Comparación Con Compuestos Similares
3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one can be compared to other tetrazine derivatives, such as 3,6-diphenyl-1,2,4,5-tetrazine and 3,6-dithienyl-1,2,4,5-tetrazine. These compounds share the tetrazine core but differ in their substituents, which can significantly impact their chemical properties and applications .
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions and as a building block for more complex molecules.
3,6-Dithienyl-1,2,4,5-tetrazine: Used in the development of materials with specific electronic properties.
Propiedades
Número CAS |
60437-77-6 |
|---|---|
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one |
InChI |
InChI=1S/C11H10N4O/c1-7-12-13-10-6-8-4-2-3-5-9(8)11(16)15(10)14-7/h2-6,13H,1H3,(H,12,14) |
Clave InChI |
MPJDRGPAFXRKNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC2=CC3=CC=CC=C3C(=O)N2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
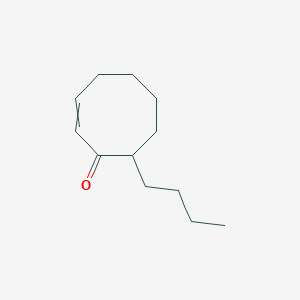
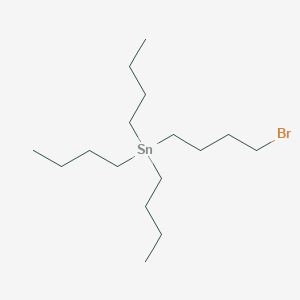
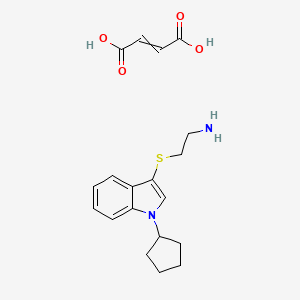
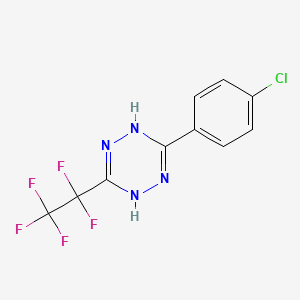
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
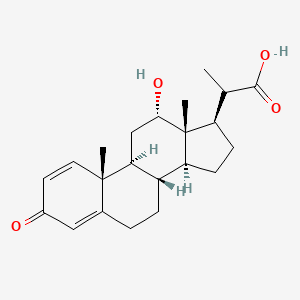
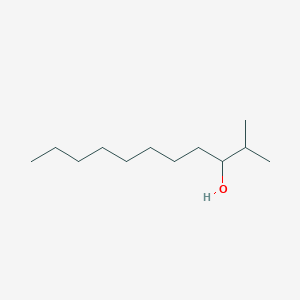
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
